molecular formula C22H29N5O4 B2899144 1-(3-methoxypropyl)-9-methyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902024-23-1

1-(3-methoxypropyl)-9-methyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2899144
CAS RN: 902024-23-1
M. Wt: 427.505
InChI Key: RSURLKQRRKXCOI-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are known to exhibit pronounced cytotoxic activity . They are involved in DNA repair damage and have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves a Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This is followed by a chemoselective double cyanation . The reaction mechanism features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .


Molecular Structure Analysis

The molecular formula of the compound is C20H25N5O2 . It is a derivative of pyrrolo[2,3-d]pyrimidine and contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines are synthesized as the synthetic applications of NH-pyrroles . They exhibit time-dependent aggregation-induced emission enhancement (AIEE) properties .


Physical And Chemical Properties Analysis

The average mass of the compound is 367.445 Da and the monoisotopic mass is 367.200836 Da .

Mechanism of Action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

The research looks towards expanding the use of a non-metallic organic dye that is both affordable and readily available . The reaction’s potential industrial application is indicated as the cyclization may be carried out on a gram scale .

properties

IUPAC Name

6-(3-methoxypropyl)-10-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4/c1-16-5-3-7-27-19(16)24-20-17(22(27)29)15-18(26(20)8-4-12-30-2)21(28)23-6-9-25-10-13-31-14-11-25/h3,5,7,15H,4,6,8-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSURLKQRRKXCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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